(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide

Description

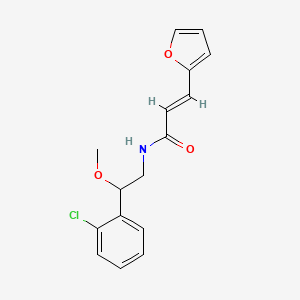

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide is a synthetic acrylamide derivative characterized by a furan-2-yl group conjugated to an acrylamide backbone. The molecule features a 2-chlorophenyl moiety attached via a methoxyethylamine linker, distinguishing it from related compounds. However, its specific pharmacological profile remains underexplored in the provided evidence.

Properties

IUPAC Name |

(E)-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c1-20-15(13-6-2-3-7-14(13)17)11-18-16(19)9-8-12-5-4-10-21-12/h2-10,15H,11H2,1H3,(H,18,19)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFQWBBBGTVSMN-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C=CC1=CC=CO1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(CNC(=O)/C=C/C1=CC=CO1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzaldehyde, 2-methoxyethylamine, and furan-2-carbaldehyde.

Formation of Intermediate: The first step involves the condensation of 2-chlorobenzaldehyde with 2-methoxyethylamine to form an imine intermediate.

Aldol Condensation: The imine intermediate undergoes aldol condensation with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide to form the desired acrylamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and aldol reactions.

Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The acrylamide group can be reduced to form the corresponding amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Anxiolytic Activity

Recent studies have highlighted the anxiolytic properties of compounds structurally related to (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide. For instance, a related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, demonstrated significant anxiolytic-like effects in animal models. The study indicated that chronic treatment was more effective than acute treatment in eliciting these effects, suggesting a potential therapeutic role in managing anxiety disorders .

Key Findings:

- Modulatory Role: The compound acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors.

- Dosage Efficacy: Anxiolytic activity was observed at doses as low as 0.1 mg/kg after chronic administration.

Antitumor Potential

The structural characteristics of this compound suggest it may exhibit antitumor activity. Compounds with similar furan and acrylamide moieties have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:

In vitro studies on related compounds have shown promising results against breast cancer cells, indicating that modifications to the furan and acrylamide structures can enhance their cytotoxic effects .

Pharmacological Research

Further research is needed to explore the pharmacokinetics and pharmacodynamics of this compound. Understanding how this compound interacts with biological systems will be crucial for its development as a therapeutic agent.

Synthetic Modifications

Investigating synthetic pathways to create analogs of this compound could yield compounds with enhanced efficacy or reduced side effects. This approach may lead to novel treatments for anxiety or cancer.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide involves:

Molecular Targets: Binding to specific proteins or enzymes in biological systems.

Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structure places it within a broader class of furan- or thiophene-containing acrylamides, which exhibit diverse biological activities. Below is a comparative analysis with structurally related analogs:

Key Observations

N-Alkylation (e.g., DM490’s N-methyl group) reduces α7 nAChR potentiation and antinociceptive activity, suggesting that the unmodified amine in the target compound could favor receptor interaction .

Biological Activity Trends: Furan vs. Thiophene: Thiophene analogs (e.g., DM497) show stronger antinociceptive effects than furan derivatives, likely due to enhanced electron delocalization and receptor affinity . Anti-inflammatory Potential: The methoxyethyl linker in the target compound is structurally analogous to 3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide, which inhibits NO production (IC₅₀ = 17.00 µM) . This suggests the target molecule may share anti-inflammatory properties.

Antiviral Applications :

- The 4-sulfamoylphenyl derivative inhibits SARS-CoV helicase (IC₅₀ = 13.0 µM) , whereas the target compound’s 2-chlorophenyl group may redirect activity toward neurological targets.

Biological Activity

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide, a compound with the molecular formula CHClNO and a molecular weight of 305.75 g/mol, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural representation of this compound is critical for understanding its biological activity. The compound features a furan ring, which is known for its diverse biological properties, and a chlorophenyl moiety that may contribute to its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 305.75 g/mol |

| CAS Number | 1706497-66-6 |

Research indicates that compounds with similar structures often interact with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which are implicated in various neurological processes including anxiety and cognition. Studies have shown that modulation of these receptors can lead to anxiolytic effects.

Anxiolytic Effects

A study examining the anxiolytic properties of related compounds found that derivatives like 3-furan-2-yl-N-p-tolyl-acrylamide exhibit significant anxiolytic-like activity in animal models. The mechanism involves positive allosteric modulation of α7 nAChRs, suggesting that this compound may exert similar effects due to structural similarities.

Key Findings:

- Anxiolytic Activity: Compounds targeting α7 nAChRs showed reduced anxiety-like behaviors in elevated plus maze tests.

- Dose Dependency: Efficacy increased with chronic treatment compared to acute administration, indicating potential for long-term therapeutic use.

Anticancer Potential

Emerging research suggests that compounds with furan and acrylamide functionalities possess anticancer properties. These compounds may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation.

Case Studies

-

Study on Related Compounds:

- Title: "3-Furan-2-yl-N-p-tolyl-acrylamide as a positive allosteric modulator"

- Findings: Demonstrated anxiolytic-like activity at doses as low as 0.5 mg/kg in mice, indicating potential for therapeutic applications in anxiety disorders.

-

Anticancer Research:

- Title: "Furan-based compounds in cancer therapy"

- Findings: Highlighted the ability of furan derivatives to induce apoptosis in cancer cells through modulation of cell cycle regulators.

Q & A

Basic: How can the synthesis of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide be optimized for improved yield and purity?

Methodological Answer:

The synthesis of acrylamide derivatives often involves coupling reactions between activated carboxylic acids (e.g., (E)-3-(furan-2-yl)acrylic acid) and amines. Key steps include:

- Coupling Agents : Use carbodiimides (e.g., DCC or EDC) with catalytic DMAP to activate the carboxylic acid for nucleophilic attack by the amine .

- Purification : Employ silica gel flash chromatography with gradients of hexane:ethyl acetate (8:2 v/v) or dichloromethane:methanol:NHOH (99:1:0.1) to isolate the product. Yields can vary (16–84%) depending on steric hindrance and solubility .

- Reduction/Oxidation : For intermediates, use agents like DIBAL-H for selective reductions or pyridinium chlorochromate (PCC) for oxidations .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR and MS : Use H/C NMR to confirm regiochemistry and stereochemistry. For example, the (E)-configuration of the acrylamide double bond shows characteristic coupling constants ( Hz) . High-resolution mass spectrometry (HRMS) validates molecular formula .

- X-ray Crystallography : Resolve crystal structures to confirm bond lengths/angles (e.g., C=O bond ~1.23 Å, C-N bond ~1.35 Å) and intermolecular interactions. Compare optimized DFT geometries (B3LYP/6-31G*) with experimental data to validate computational models .

Advanced: How should structure-activity relationship (SAR) studies be designed to identify key pharmacophores?

Methodological Answer:

- Functional Group Variations : Synthesize analogs with modifications to the chlorophenyl, methoxyethyl, or furan moieties. For example, replace the furan with thiophene or morpholine to assess electronic effects .

- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cytotoxicity). Compare IC values to correlate substituent effects. For instance, furan-containing acrylamides show antiviral activity (IC = 2.09 µM for SARS-CoV helicase inhibition) .

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Align SAR data with docking scores to prioritize derivatives .

Advanced: How can contradictory activity data between enzymatic assays (e.g., ATPase vs. DNA unwinding) be resolved?

Methodological Answer:

- Assay-Specific Factors : Evaluate buffer conditions (e.g., Mg concentration for ATPase activity) and substrate stability. For example, SARS-CoV helicase shows ATPase IC = 2.09 µM but DNA unwinding IC = 13.2 µM due to differential binding affinities .

- Mechanistic Studies : Perform kinetic assays (e.g., pre-steady-state kinetics) to distinguish catalytic steps. Use fluorescence polarization to monitor DNA binding independently of ATP hydrolysis .

Advanced: What computational strategies predict the binding affinity of this compound to target proteins?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., SARS-CoV helicase) in explicit solvent (AMBER/CHARMM force fields) to assess stability and hydrogen bonding .

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs with modified substituents. Validate predictions with experimental IC values .

- Pharmacophore Modeling : Generate 3D pharmacophores using MOE or Phase to identify essential features (e.g., hydrogen bond acceptors from the acrylamide carbonyl) .

Advanced: How can in vitro antitumor activity be systematically evaluated for this compound?

Methodological Answer:

- Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., K562 leukemia). Compare EC values with reference drugs (e.g., doxorubicin) .

- Mechanistic Profiling : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis (propidium iodide). Validate targets via Western blotting (e.g., caspase-3 cleavage) .

- Selectivity Testing : Assess toxicity in non-cancerous cell lines (e.g., HEK293) to determine therapeutic index .

Basic: What are the best practices for ensuring compound stability during storage?

Methodological Answer:

- Storage Conditions : Keep the compound in airtight containers under inert gas (N) at –20°C. Avoid exposure to light or moisture to prevent hydrolysis of the acrylamide group .

- Purity Monitoring : Periodically analyze via HPLC (C18 column, acetonitrile/water gradient) to detect degradation. Use NMR to confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.